
2-(Methyl(pyridin-2-yl)amino)ethyl methanesulfonate 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methyl(pyridin-2-yl)amino)ethyl methanesulfonate 2,2,2-trifluoroacetate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring, a methanesulfonate group, and a trifluoroacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(pyridin-2-yl)amino)ethyl methanesulfonate 2,2,2-trifluoroacetate typically involves multiple steps. One common method starts with the reaction of 2-chloromethylpyridine with methylamine to form 2-(methyl(pyridin-2-yl)amino)ethanol. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield 2-(methyl(pyridin-2-yl)amino)ethyl methanesulfonate. Finally, the compound is treated with trifluoroacetic acid to obtain the trifluoroacetate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methyl(pyridin-2-yl)amino)ethyl methanesulfonate 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of azido derivatives or other substituted products.
Applications De Recherche Scientifique
2-(Methyl(pyridin-2-yl)amino)ethyl methanesulfonate 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-(Methyl(pyridin-2-yl)amino)ethyl methanesulfonate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Pyridin-2-yl)ethyl methanesulfonate
- 2-(Methyl(pyridin-2-yl)amino)ethyl acetate
- 2-(Methyl(pyridin-2-yl)amino)ethyl benzenesulfonate
Uniqueness
2-(Methyl(pyridin-2-yl)amino)ethyl methanesulfonate 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C11H15F3N2O5S |
|---|---|
Poids moléculaire |
344.31 g/mol |
Nom IUPAC |
2-[methyl(pyridin-2-yl)amino]ethyl methanesulfonate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H14N2O3S.C2HF3O2/c1-11(7-8-14-15(2,12)13)9-5-3-4-6-10-9;3-2(4,5)1(6)7/h3-6H,7-8H2,1-2H3;(H,6,7) |
Clé InChI |
WRDJZJCDEZAEGO-UHFFFAOYSA-N |
SMILES canonique |
CN(CCOS(=O)(=O)C)C1=CC=CC=N1.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



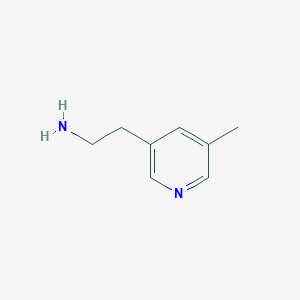
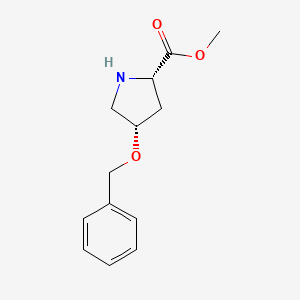
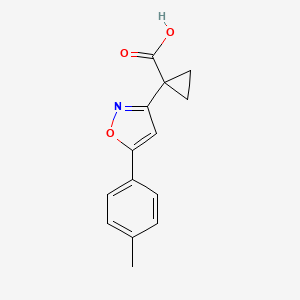
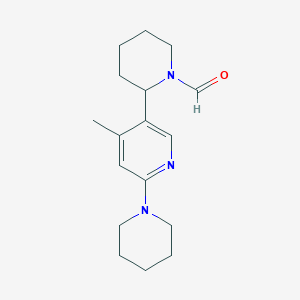



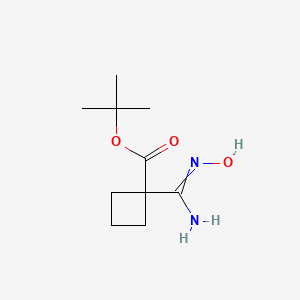
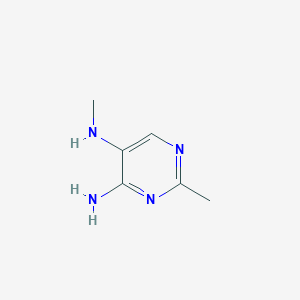
![tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B11817540.png)
![6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B11817545.png)


